6H-Pyrimido(4,5-b)(1,4)benzothiazine, 7,8-dihydro-9-amino-7,7-dimethyl-4-(methylamino)-, hydrobromide
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Overview
Description
6H-Pyrimido(4,5-b)(1,4)benzothiazine, 7,8-dihydro-9-amino-7,7-dimethyl-4-(methylamino)-, hydrobromide is a complex organic compound with a unique structure that combines elements of pyrimidine, benzothiazine, and amine groups
Preparation Methods
The synthesis of 6H-Pyrimido(4,5-b)(1,4)benzothiazine, 7,8-dihydro-9-amino-7,7-dimethyl-4-(methylamino)-, hydrobromide involves multiple steps, starting from readily available precursors. The synthetic route typically includes the formation of the pyrimidine and benzothiazine rings, followed by the introduction of the amino and methylamino groups. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow processes and optimizing reaction conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and methylamino groups can participate in substitution reactions, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6H-Pyrimido(4,5-b)(1,4)benzothiazine, 7,8-dihydro-9-amino-7,7-dimethyl-4-(methylamino)-, hydrobromide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets in the body.
Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 6H-Pyrimido(4,5-b)(1,4)benzothiazine, 7,8-dihydro-9-amino-7,7-dimethyl-4-(methylamino)-, hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways and lead to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 6H-Pyrimido(4,5-b)(1,4)benzothiazine, 7,8-dihydro-9-amino-7,7-dimethyl-4-(methylamino)-, hydrobromide include other pyrimidine and benzothiazine derivatives. These compounds share structural similarities but may differ in their functional groups and overall reactivity. The uniqueness of this compound lies in its specific combination of functional groups and its ability to participate in a wide range of chemical reactions, making it a versatile tool in scientific research.
Properties
CAS No. |
80761-76-8 |
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Molecular Formula |
C13H18BrN5S |
Molecular Weight |
356.29 g/mol |
IUPAC Name |
4-N,7,7-trimethyl-6,8-dihydropyrimido[4,5-b][1,4]benzothiazine-4,9-diamine;hydrobromide |
InChI |
InChI=1S/C13H17N5S.BrH/c1-13(2)4-7(14)10-8(5-13)18-9-11(15-3)16-6-17-12(9)19-10;/h6H,4-5,14H2,1-3H3,(H,15,16,17);1H |
InChI Key |
FWVDLFVGSCRVSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=C2C(=NC3=C(N=CN=C3S2)NC)C1)N)C.Br |
Origin of Product |
United States |
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